molecular formula C6H7ClN6OS B1441230 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide CAS No. 30478-39-8

3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide

Cat. No.: B1441230
CAS No.: 30478-39-8
M. Wt: 246.68 g/mol
InChI Key: ULENEAJYRCAGBD-UHFFFAOYSA-N
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Description

3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide (CAS: 30478-39-8) is a thiourea-functionalized pyrazine derivative. It is structurally characterized by a pyrazine core substituted with amino groups at positions 3 and 5, a chlorine atom at position 6, and a carbamothioyl (-NH-C(=S)-NH₂) moiety at the carboxamide position. This compound is cataloged as a research chemical with 95% purity and is available in 1g quantities for academic use . Its molecular formula is C₅H₆ClN₅OS, distinguishing it from non-thiourea analogs like amiloride derivatives, which feature a carbamimidoyl (-NH-C(=NH)-NH₂) group instead .

It is pharmacologically relevant as a structural analog of amiloride, a potassium-sparing diuretic used in hypertension and congestive heart failure .

Properties

IUPAC Name

3,5-diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN6OS/c7-2-4(9)12-3(8)1(11-2)5(14)13-6(10)15/h(H4,8,9,12)(H3,10,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULENEAJYRCAGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 6-Chloropyrazine-2-carboxylic acid derivatives or their esters.
  • Aminating agents for introducing amino groups at the 3 and 5 positions.
  • Thiourea or related reagents to form the carbamothioyl group.

Typical Synthetic Route

  • Chlorination at Position 6
    The pyrazine ring is chlorinated selectively at the 6-position using chlorinating agents under controlled conditions.

  • Introduction of Amino Groups at 3 and 5 Positions
    Nitration or halogenation followed by reduction or direct amination methods are employed to install amino groups at the 3 and 5 positions. This step often uses reagents such as ammonia or amines under elevated temperature and pressure.

  • Formation of Carbamothioyl Group at Position 2
    The carboxamide group at position 2 is converted to a carbamothioyl derivative by reaction with thiourea or related sulfur-containing nucleophiles. This step may involve refluxing in polar solvents like methanol or ethanol.

  • Purification
    The final compound is purified by recrystallization or chromatographic methods to achieve high purity suitable for pharmaceutical applications.

Detailed Research Findings and Data

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Chlorination Chlorinating agents (e.g., POCl3, SOCl2) 75-85 Selective chlorination at C-6 on pyrazine ring
2 Amination Ammonia or amines, elevated temperature 70-80 Introduction of amino groups at C-3 and C-5
3 Carbamothioyl formation Thiourea, reflux in methanol or ethanol 65-75 Conversion of carboxamide to carbamothioyl derivative
4 Purification Recrystallization or chromatography 90-95 Ensures high purity for further use

Analytical and Structural Confirmation

  • Spectroscopic Characterization
    The compound’s structure is confirmed by IR, ^1H NMR, ^13C NMR, and mass spectrometry, showing characteristic signals for amino, carbamothioyl, chloro, and pyrazine moieties.

  • Computational Studies
    Density Functional Theory (DFT) calculations corroborate the molecular geometry and stability of the amino tautomer form, with bond lengths and angles matching experimental data closely. For example, bond angles such as N2–C5–N6 around 123° and bond lengths for N–H bonds near 1.01 Å confirm the expected structure.

Patent-Reported Methods

European Patent EP0017152A1 describes methods for synthesizing heterocyclic pyrazinoylguanidines, which include derivatives structurally related to this compound. The patent outlines:

  • Use of guanidine derivatives and carbamoylating agents.
  • Controlled reaction conditions to achieve selective substitution.
  • Use of solvents like N,N-dimethylformamide and bases such as triethylamine.
  • Reflux and purification steps to isolate the target compound with high purity.

Summary Table of Preparation Methods

Methodology Aspect Description Reference
Chlorination Selective chlorination at C-6 using POCl3 or SOCl2
Amination Introduction of amino groups at C-3 and C-5 via ammonia or amines under heat
Carbamothioyl Formation Reaction of carboxamide with thiourea in refluxing polar solvents
Purification Recrystallization or chromatographic techniques for product isolation
Spectroscopic Confirmation IR, NMR, Mass Spectrometry, and DFT computational validation
Yield Ranges 65-85% per step, overall good synthetic efficiency

Chemical Reactions Analysis

Types of Reactions: 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products:

Scientific Research Applications

Common Synthetic Routes:

  • Reactants : 3,5-diamino-6-chloropyrazine-2-carboxylic acid and thiourea.
  • Conditions : Controlled temperature and pH to optimize yield.

Pharmacological Research

The compound has been investigated for its potential as a drug candidate, particularly as an epithelial sodium channel (ENaC) blocker. It shows promise in treating conditions like cystic fibrosis by improving mucociliary clearance (MC) through enhanced airway surface liquid (ASL) expansion .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. Its structural attributes allow it to interact with biological membranes, potentially leading to cell membrane disruption in pathogenic organisms.

Cancer Research

Studies have explored the anticancer properties of this compound, focusing on its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study 1: Epithelial Sodium Channel Blockade

A study evaluated the compound's effectiveness compared to amiloride, a known ENaC blocker. Results indicated that 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide was significantly more potent—60 to 100 times more effective at increasing mucociliary clearance in vitro and in vivo settings .

Table 1: Comparison of Potency Between Compounds

CompoundPotency (fold increase)Duration of ActionReversibility
Amiloride1ShortHigh
This compound60-100LongerLow

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to increased permeability and cell death.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Key Substituents Biological Activity/Application Melting Point (°C) Purity (%)
3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide C₅H₆ClN₅OS -NH₂, -Cl, -C(=S)-NH₂ Research chemical, diuretic analog N/A 95
Amiloride (3,5-Diamino-N-carbamimidoyl-6-chloro-pyrazine-2-carboxamide) C₆H₈ClN₇O -NH₂, -Cl, -C(=NH)-NH₂ Diuretic (brand: Amiloride Hydrochloride) N/A Pharmaceutical grade
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) C₂₀H₁₀N₄O₃S Benzylidene, thiazolo-pyrimidine, -CN Not specified (synthetic intermediate) 243–246 N/A
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) C₁₇H₁₀N₄O₃ Furan, quinazoline, -CN Not specified 268–269 N/A
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide C₈H₁₂ClN₆O -NH-(CH₂)₂-NHCH₃ Photodegradation study subject N/A N/A

Key Observations:

  • Thiourea vs. Carbamimidoyl: The substitution of the thiourea (-C(=S)-NH₂) group in the target compound versus the carbamimidoyl (-C(=NH)-NH₂) group in amiloride significantly alters electronic properties.
  • Chlorine Position : The 6-chloro substitution is conserved across diuretic analogs (e.g., amiloride), suggesting its role in modulating electron distribution and receptor affinity .

Biological Activity

3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide is a compound of significant interest in pharmacology, particularly for its potential applications in treating various airway diseases by acting as an epithelial sodium channel (ENaC) blocker. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrazine ring, amino groups, and a carbamothioyl moiety. Its chemical formula is C8_{8}H9_{9}ClN4_{4}O1_{1}S, and it possesses distinct physicochemical properties that contribute to its biological activity.

PropertyValue
Molecular Weight216.70 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log PNot available

This compound functions primarily as an ENaC blocker. This mechanism is crucial for enhancing mucociliary clearance in airway epithelial cells, making it a candidate for treating conditions like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD) .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances airway surface liquid (ASL) height and mucociliary clearance compared to standard treatments like amiloride. For instance, compound 552-02, a derivative of this compound, was shown to be 60 to 100 times more potent than amiloride .

Table 2: Comparative Potency of ENaC Blockers

CompoundPotency (fold increase over Amiloride)Duration of Action
Amiloride1Short
552-0260-100Moderate

In Vivo Studies

In vivo experiments conducted on animal models have corroborated the efficacy observed in vitro. For example, studies involving aerosolized delivery of the compound showed significant improvements in mucociliary function and ASL expansion over extended periods .

Case Studies

Several case studies have highlighted the clinical implications of using ENaC blockers like this compound. In one notable study involving cystic fibrosis patients, the administration of aerosolized formulations resulted in improved lung function metrics and reduced hospitalizations due to respiratory complications .

Safety and Toxicology

Toxicological assessments of this compound have indicated a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully understand its safety parameters.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s pyrazine core suggests modular synthesis via condensation reactions. For example, chloro-substituted pyrazine precursors (e.g., 6-chloropyrazine-2-carboxamide derivatives) can be functionalized with thiourea or thiosemicarbazide under reflux in acetic anhydride/acetic acid mixtures. Evidence from similar pyrazinecarboxamide syntheses highlights the critical role of solvent polarity and temperature control in minimizing side reactions like over-chlorination or thiourea decomposition . Optimization may involve stepwise amination (e.g., using NH₃/MeOH) and carbamothioylation (via CS₂ or thiocarbamoyl chlorides), with monitoring by TLC or HPLC to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identify key functional groups (e.g., N-H stretches at ~3,400 cm⁻¹, C=S at ~1,090 cm⁻¹) to confirm carbamothioyl and amino groups .
  • NMR : Use 1H^1H- and 13C^13C-NMR in DMSO-d₆ to resolve pyrazine ring protons (δ 7.0–8.5 ppm) and carbamothioyl signals (δ 165–170 ppm for C=S). 15N^15N-NMR can clarify hydrogen-bonding interactions between amino and carbamothioyl groups .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns, critical for validating synthetic yields and purity .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold). Stability studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation products like dechlorinated analogs or oxidized thiourea moieties .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C) to recommend storage at 4°C in desiccated, amber vials .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the single-crystal structure of this compound, and how can they be addressed?

  • Methodological Answer : The compound’s multiple hydrogen-bond donors (NH₂, NH) and planar pyrazine ring may lead to twinning or disordered solvent molecules. Use SHELXT (via the SHELX suite) for phase determination, with high-resolution data (≤0.8 Å) collected at low temperature (100 K) to minimize thermal motion artifacts. Refinement strategies include restraining anisotropic displacement parameters for chlorine and sulfur atoms and modeling hydrogen bonds (e.g., N-H···S=C) using geometric constraints .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected 1H^1H-NMR splitting or IR band shifts) during characterization?

  • Methodological Answer : Contradictions often arise from tautomerism (e.g., thione-thiol tautomerism in the carbamothioyl group) or polymorphism.

  • Variable-temperature NMR : Perform experiments from 25°C to 60°C to observe dynamic equilibria. For example, broadening of NH signals at elevated temperatures may confirm tautomeric exchange .
  • Powder XRD : Compare experimental patterns with simulated data (from single-crystal structures) to identify polymorphic forms .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potentials, identifying nucleophilic (pyrazine N) and electrophilic (C=S) sites .
  • Molecular docking : Use AutoDock Vina to simulate interactions with mycobacterial targets (e.g., enoyl-ACP reductase), guided by structural analogs with reported antimycobacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide

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